3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the imidazo[4,5-b]pyridine core imparts unique chemical properties to this compound, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2-bromobenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and reduced reaction times. The use of automated systems also minimizes the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides of the imidazo[4,5-b]pyridine core.
Reduction: Reduced derivatives with hydrogenated imidazo[4,5-b]pyridine core.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
- 3-(2-Fluorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
- 3-(2-Iodophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo analogs. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, potentially leading to improved pharmacological activities .
Properties
CAS No. |
88369-70-4 |
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Molecular Formula |
C13H10BrN3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-(2-bromophenyl)-2-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3/c1-9-16-11-6-4-8-15-13(11)17(9)12-7-3-2-5-10(12)14/h2-8H,1H3 |
InChI Key |
NAKNEAXRCRLPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3Br)N=CC=C2 |
Origin of Product |
United States |
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